2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Description
2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C15H18N4O and its molecular weight is 270.336. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the H+/K+ -ATPase , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
The compound is a potent proton pump inhibitor (PPI) . After oral administration, it selectively enters the gastric parietal cells and is converted into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group on the H+/K+ -ATPase, irreversibly inhibiting the enzyme . This action suppresses gastric acid secretion .
Biochemical Pathways
The inhibition of the proton pump leads to a decrease in gastric acid secretion . This results in an increase in gastric pH, which can affect various biochemical pathways. For example, it can inhibit the growth of Helicobacter pylori, a bacterium that thrives in acidic environments and is associated with peptic ulcers .
Pharmacokinetics
It’s known that the compound is orally administered and selectively enters gastric parietal cells .
Result of Action
The primary result of the compound’s action is the suppression of gastric acid secretion . This leads to an increase in gastric pH, which can provide relief from conditions such as gastric ulcers, gastritis, gastroesophageal reflux disease (GERD), and infections with Helicobacter pylori .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that the compound is stored under -20°C in a sealed and dry environment , suggesting that temperature and moisture could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can be due to the presence of nitrogen atoms in the imidazole ring, which can form hydrogen bonds with other molecules .
Cellular Effects
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that imidazole derivatives can influence cell function in various ways.
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-9-5-6-16-14(7-9)19-15(20)11-3-4-12-13(8-11)18-10(2)17-12/h5-7,11H,3-4,8H2,1-2H3,(H,17,18)(H,16,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLVJYUFAIMCPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCC3=C(C2)NC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.